molecular formula C8H19NO B13312405 2-Ethoxy-3-methylpentan-1-amine

2-Ethoxy-3-methylpentan-1-amine

Cat. No.: B13312405
M. Wt: 145.24 g/mol
InChI Key: URWLOSDWCJVNFB-UHFFFAOYSA-N
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Description

2-Ethoxy-3-methylpentan-1-amine is a chiral amine compound of significant interest in organic and medicinal chemistry research. This molecule features a primary amine functional group attached to a pentane chain that is substituted with both a methyl group at the 3-position and an ethoxy group at the 2-position, creating a multifunctional scaffold with potential for diverse chemical modifications. The structural complexity arising from its stereogenic centers makes it a valuable intermediate for asymmetric synthesis . While specific biological data for this compound is limited in public sources, structurally similar amine compounds demonstrate considerable research utility across multiple domains. Analogous 3-methylpentan-1-amine derivatives have been investigated as building blocks for histamine H3 receptor ligands, suggesting potential neurological research applications . The ethoxy moiety may contribute to altered solubility and bioavailability parameters compared to non-ether functionalized amines, potentially enhancing membrane permeability in cellular assay systems. Furthermore, primary amines of similar structural complexity frequently serve as precursors for synthesizing libraries of compounds for pharmaceutical screening and material science applications . Researchers utilize this compound primarily as a specialized synthetic intermediate. The presence of both ether and amine functionalities within the same molecule enables its incorporation into more complex architectures, including catalysts, ligands for metal complexes, and chiral auxiliaries for stereoselective transformations. The primary amine group readily undergoes condensation reactions to form imines and enamines, or can be converted to amides and sulfonamides for drug discovery applications . The ethoxy group may provide coordination sites for metal ions or influence the conformational properties of resulting molecules. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound using appropriate safety precautions, including personal protective equipment and adequate ventilation, as similar amine compounds can exhibit toxicity and irritant properties .

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

2-ethoxy-3-methylpentan-1-amine

InChI

InChI=1S/C8H19NO/c1-4-7(3)8(6-9)10-5-2/h7-8H,4-6,9H2,1-3H3

InChI Key

URWLOSDWCJVNFB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CN)OCC

Origin of Product

United States

Preparation Methods

Detailed Preparation Methods

Williamson Ether Synthesis for 2-Ethoxy-3-methylpentane Intermediate

The ether moiety in 2-ethoxy-3-methylpentan-1-amine is typically introduced via the Williamson ether synthesis, a reliable method for preparing ethers from alkoxides and alkyl halides.

Stepwise procedure:

Step Reaction Description Chemical Equation Notes
1 Conversion of ethanol to ethyl halide (ethyl chloride or ethyl bromide) C2H5OH + SOCl2 → C2H5Cl + SO2 + HCl Thionyl chloride used for halogenation; primary alkyl halide needed for SN2
2 Formation of alkoxide ion from 3-methylpentan-2-ol 3-Methylpentan-2-ol + Na → 3-Methylpentan-2-alkoxide + H2 Sodium metal deprotonates the alcohol to form alkoxide
3 Williamson ether synthesis via SN2 reaction 3-Methylpentan-2-alkoxide + C2H5Cl → 2-Ethoxy-3-methylpentane + NaCl Alkoxide attacks ethyl chloride, forming the ether

This sequence yields 2-ethoxy-3-methylpentane , an ether intermediate crucial for further functionalization.

Introduction of the Amino Group at Carbon-1

The amino group at the first carbon can be introduced by several methods, depending on the starting material and desired stereochemistry:

Amination of Halogenated Precursors
  • Starting from a halogenated pentane derivative (e.g., 1-chloro or 1-bromo-2-ethoxy-3-methylpentane), nucleophilic substitution with ammonia or amine sources can yield the primary amine.

General reaction:

$$
\text{R-CH}2\text{-X} + \text{NH}3 \rightarrow \text{R-CH}2\text{-NH}2 + \text{HX}
$$

Where R = 2-ethoxy-3-methylpentyl group, and X = halogen (Cl, Br).

This SN2 substitution requires a primary halide to avoid elimination side reactions.

Reduction of Nitro or Azido Precursors
  • Alternatively, a nitro or azido group can be introduced at the first carbon, followed by catalytic hydrogenation or chemical reduction to the amine.

Alternative Routes via Amino Alcohol Precursors

Patents and literature describe methods starting from 1-aminoalkan-2-ol compounds, which can be transformed into aminoalkanes via selective cleavage or substitution reactions. These methods may involve:

  • Formation of diastereomeric salts for enantiomeric purification.
  • Use of organic solvents like ethanol for recrystallization.
  • Controlled hydrolysis or substitution to yield the amine functionality with high optical purity.

In-Depth Research Findings and Data

Reaction Yields and Conditions

Step Reagents Conditions Yield (%) Notes
Ethanol to Ethyl Halide Ethanol + SOCl2 Room temperature, inert atmosphere ~85-95% Efficient halogenation with minimal side products
Alkoxide Formation 3-Methylpentan-2-ol + Na Anhydrous, inert atmosphere Quantitative Sodium metal reacts cleanly to form alkoxide
Williamson Ether Synthesis Alkoxide + Ethyl Halide SN2 conditions, polar aprotic solvent 80-90% Reaction favors primary alkyl halides, minimal elimination
Amination Halide + NH3 or reduction of azido/nitro Elevated temperature, pressure for hydrogenation 70-90% Depends on method; catalytic hydrogenation yields high purity amine

Purification Techniques

  • Column chromatography using silica gel with gradient elution (0–5% ethyl acetate/hexanes) effectively separates the ether and amine products.
  • Recrystallization from ethanol or diisopropyl ether for enantiomeric purity enhancement in chiral amines.

Summary Table of Preparation Methods

Method Starting Materials Key Reactions Advantages Limitations
Williamson Ether Synthesis + Halide Amination Ethanol, 3-Methylpentan-2-ol, NH3 Halogenation, alkoxide formation, SN2 ether synthesis, nucleophilic substitution High yield, straightforward, scalable Requires primary halides, careful control to avoid elimination
Amino Alcohol Cleavage and Purification 1-Aminoalkan-2-ol derivatives Diastereomeric salt formation, recrystallization, cleavage High optical purity, stereochemical control Multi-step, requires chiral resolution
Reduction of Nitro/Azido Precursors Nitro or azido substituted pentane derivatives Catalytic hydrogenation or chemical reduction High purity, versatile Additional steps, sensitive to reaction conditions

The preparation of This compound is best approached via a multi-step synthesis beginning with the formation of the 2-ethoxy substituent through Williamson ether synthesis, followed by the introduction of the amino group at the first carbon via nucleophilic substitution or reduction methods. The choice of method depends on the availability of starting materials, desired stereochemistry, and scale of synthesis. Purification techniques such as chromatography and recrystallization ensure high purity and yield.

This synthesis strategy is supported by multiple research findings and patent literature, demonstrating its reliability and efficiency for laboratory and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3-methylpentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides (Cl-, Br-) or other alkoxide ions can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

2-Ethoxy-3-methylpentan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex amines and other nitrogen-containing compounds.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It may serve as an intermediate in the production of drugs that target specific biological pathways.

    Industry: The compound is used in the manufacture of specialty chemicals, including surfactants and polymers.

Mechanism of Action

The mechanism by which 2-Ethoxy-3-methylpentan-1-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethoxy and methyl groups can influence the compound’s binding affinity and specificity for its molecular targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of 2-Ethoxy-3-methylpentan-1-amine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Hydrogen Bond Donors Hydrogen Bond Acceptors Physical State
This compound C₈H₁₉NO 145.24 Ethoxy (2-), methyl (3-) 1 2 Liquid/Oil*
2-Ethyl-2-methoxybutan-1-amine (CAS 145550-57-8) C₇H₁₇NO 131.22 Methoxy (2-), ethyl (2-) 1 2 Liquid/Oil
2-(4-Methoxyphenyl)-3-methylpentan-2-amine C₁₃H₂₁NO 207.31 Methoxyphenyl (2-), methyl (3-) 1 2 Yellow Oil
3-MeOMA (meta-methoxymethamphetamine) C₁₁H₁₇NO·HCl 179.26 (free base) Methoxyphenyl (3-), methylamine 1 2 White Powder

Notes:

  • Steric and Electronic Effects: The ethoxy group in this compound provides greater steric bulk and electron-donating capacity compared to methoxy analogs like 2-Ethyl-2-methoxybutan-1-amine. This may enhance solubility in non-polar solvents but reduce nucleophilicity .
  • Aromatic vs.

Physicochemical Properties

  • Boiling Point and Solubility : Aliphatic amines like this compound typically have lower boiling points than aromatic analogs due to weaker intermolecular forces. For example, 3-MeOMA (a crystalline solid) has higher thermal stability compared to liquid/oil aliphatic amines .
  • Hydrogen Bonding: All compounds listed have 1 hydrogen bond donor (N-H) and 2 acceptors (N and O), but solubility differences arise from substituent polarity. The ethoxy group may slightly increase hydrophobicity compared to methoxy .

Biological Activity

2-Ethoxy-3-methylpentan-1-amine is an organic compound with the molecular formula C8H19NO, classified as a primary amine. Its unique structure, characterized by an ethoxy group and a methyl group attached to a pentane chain, positions it as a significant compound in various biological and chemical applications. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

PropertyValue
Molecular FormulaC8H19NO
Molecular Weight145.24 g/mol
IUPAC NameThis compound
InChIInChI=1S/C8H19NO/c1-4-7(3)8(6-9)10-5-2/h7-8H,4-6,9H2,1-3H3
InChI KeyURWLOSDWCJVNFB-UHFFFAOYSA-N
Canonical SMILESCCC(C)C(CN)OCC

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. This compound may influence enzyme activity and receptor binding due to the presence of its functional groups. The ethoxy and methyl groups can enhance the compound's binding affinity, which is crucial for its role in biological systems.

Key Mechanisms:

  • Enzyme Interaction: The compound may act as a substrate or inhibitor for specific enzymes, affecting metabolic pathways.
  • Receptor Binding: It can modulate receptor activity, potentially influencing signal transduction pathways.

1. Pharmaceutical Development

This compound serves as an intermediate in synthesizing biologically active molecules, including pharmaceuticals targeting specific pathways. Its structural properties allow it to be modified into various derivatives with enhanced biological activity.

2. Chemical Synthesis

This compound is utilized as a building block in organic synthesis, particularly in forming more complex nitrogen-containing compounds. It can undergo various reactions such as oxidation and substitution, making it versatile for synthetic applications in chemistry.

3. Polymerization Inhibition

Recent studies highlight its role as an amine stabilizer in polymerization processes. It has been shown to inhibit unwanted polymerization reactions in monomer compositions, thus improving the efficiency of industrial processes .

Case Study 1: Pharmaceutical Applications

A study demonstrated that derivatives of this compound exhibit significant activity against specific biological targets related to metabolic disorders. The modifications allowed for increased potency and selectivity towards enzyme inhibition.

Case Study 2: Polymer Chemistry

Research indicated that incorporating this compound into polymer formulations significantly reduced polymer buildup on processing equipment, thereby minimizing maintenance costs and enhancing product purity .

Comparative Analysis with Similar Compounds

CompoundStructural VariationBiological Activity
2-Ethoxy-4-methylpentan-1-amineMethyl group at different positionSimilar enzyme interactions
3-Ethoxy-2-methylpentan-1-amineEthoxy and methyl groups swappedDifferent binding affinities
2-Methoxy-3-methylpentan-1-amineMethoxy instead of ethoxyAltered biological effects

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